molecular formula C19H19FN4O2 B2415356 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251626-33-1

2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2415356
CAS No.: 1251626-33-1
M. Wt: 354.385
InChI Key: FLIUEQPXGQLVJY-UHFFFAOYSA-N
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Description

The compound “5-(azepan-1-ylsulfonyl)-2-chloro-N-(4-methoxybenzyl)benzamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring containing nitrogen . It also has a sulfonyl group (-SO2-), a chloro group (-Cl), a methoxy group (-OCH3), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications.

Scientific Research Applications

Synthesis of Antiepileptic and Antidepressant Analogs

One significant application is the synthesis of antiepileptic drugs, such as rufinamide, through solventless, metal-free catalysis, demonstrating a novel synthesis route for related benzamide derivatives. This process highlights the importance of developing more efficient and environmentally friendly synthetic methods for pharmaceuticals (Bonacorso et al., 2015).

Development of Serotonin Receptor Antagonists

Another application is found in the design and synthesis of serotonin-3 (5-HT3) receptor antagonists from benzamide derivatives, which have implications in treating conditions like nausea and vomiting associated with chemotherapy. This research demonstrates the potential of benzamide scaffolds in developing receptor-targeted therapies (Kuroita et al., 1996).

Anti-Inflammatory and Analgesic Agents

Research on benzamide derivatives has also led to the discovery of new anti-inflammatory and analgesic agents. The synthesis of novel benzodifuranyl and related compounds showcases the exploration of benzamide derivatives for their potential therapeutic effects in inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activities

Endophytic Streptomyces species have been a source of new benzamide compounds with antimicrobial and antioxidant activities. This research underscores the value of natural product discovery and the potential applications of benzamide derivatives in treating infections and oxidative stress-related conditions (Yang et al., 2015).

Dopamine Receptor Studies

The synthesis of fluorine-labeled benzamides for positron emission tomography (PET) imaging of dopamine D2 receptors is another application. This research is crucial for understanding the role of dopamine in psychiatric and neurological disorders, highlighting the versatility of benzamide derivatives in developing diagnostic tools (Mach et al., 1993).

Properties

IUPAC Name

2-[4-(dimethylamino)-1-oxophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-12-8-9-13(10-16(12)20)21-17(25)11-24-19(26)15-7-5-4-6-14(15)18(22-24)23(2)3/h4-10H,11H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIUEQPXGQLVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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